Kauran-16,17-diol

説明

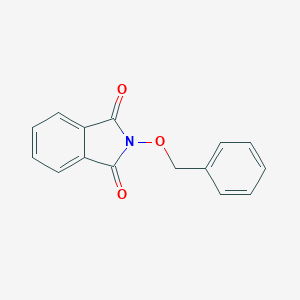

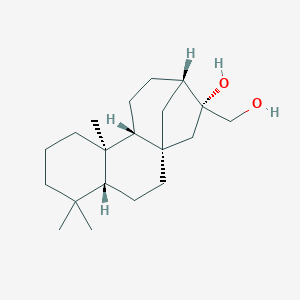

Kauran-16,17-diol is a type of diterpenoid, which is a class of chemical compounds consisting of four isoprene units and belonging to the larger family of terpenes. Diterpenoids like Kauran-16,17-diol are known for their diverse range of biological activities and can be found in a variety of plants. They often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities .

Synthesis Analysis

The synthesis of Kauran-16,17-diol and its derivatives has been a subject of interest due to their biological importance. One approach to synthesizing derivatives of Kauran-16,17-diol involves the use of oxidative polycyclization-pinacol processes, which can transform functionalized phenols into complex tetracycles characteristic of the kaurane family . Another method includes the Hoppe's homoaldol reaction followed by an intramolecular Mukaiyama-Michael-type reaction to afford the tetracyclic core structure of ent-kaurane diterpenoids . Additionally, biotransformation with microorganisms such as Verticillium lecanii has been explored as a route to synthesize hydroxylated kaurane diterpenoids .

Molecular Structure Analysis

The molecular structure of Kauran-16,17-diol and related compounds has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy. These techniques have allowed for the determination of the stereochemistry of hydroxyl groups at C-16 and C-17, which is crucial for the biological activity of these compounds . X-ray diffraction studies have also been used to establish the crystal structure of related kaurane derivatives, providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

Kaurane diterpenoids undergo various chemical reactions that modify their structure and potentially their biological activity. For instance, esterification and reduction reactions have been used to synthesize novel kaurane derivatives from isosteviol . Biotransformation using microorganisms can also introduce new hydroxyl groups into the kaurane skeleton, leading to novel compounds with potentially different biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Kauran-16,17-diol derivatives are influenced by their functional groups and stereochemistry. These compounds are typically isolated using techniques such as column chromatography and reversed-phase preparative HPLC . Their structures are characterized by spectral data, including NMR and mass spectrometry, which provide information on their molecular weight, functional groups, and connectivity . The biological activities of these compounds, such as their inhibitory effects on NO production and TNF-α secretion, are often evaluated in vitro using cell-based assays .

科学的研究の応用

Chemical Constituents and Isolation

Kauran-16,17-diol has been isolated from various natural sources, demonstrating the widespread presence of this compound in nature. For instance, it was identified among the terpenoids isolated from Chloranthus multistachys, a member of the Chloranthaceae family (Yang & Yue, 2008). Similarly, it was discovered in the chemical constituents of Fritillaria monanth Migo, as part of a study to explore the plant's chemical makeup (Liu et al., 2007).

Biological Activities

Studies have revealed various biological activities associated with kauran-16,17-diol. A notable example is its inhibitory effect on TNF-α secretion, as demonstrated by compounds isolated from Acanthopanax koreanum, which include kaurane type diterpenoids (Cai et al., 2003). This suggests potential anti-inflammatory properties.

Pharmacological Potential

Research has also explored the pharmacological potential of kauran-16,17-diol. For instance, its presence in Annona squamosa was linked to anti-HIV activity, highlighting its potential in antiviral therapies (Wu et al., 1996). Additionally, it was found in Euphorbia stracheyi Boiss, where its cytotoxic activities against human cancer cell lines were evaluated (Liu et al., 2017), suggesting potential applications in cancer research.

Metabolic Studies

Ent-kaurane, a related compound, has been studied for its biosynthesis and metabolism in various plant systems. For example, research on Hordeum distichon (barley) revealed insights into the metabolism of ent-kaurene, which is closely related to kauran-16,17-diol (Murphy & Briggs, 1973).

Safety And Hazards

特性

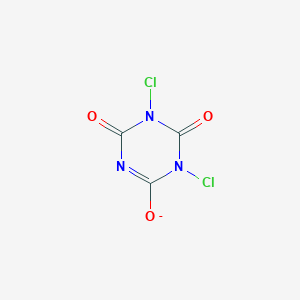

IUPAC Name |

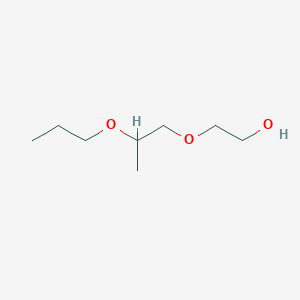

(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kauran-16,17-diol | |

CAS RN |

16836-31-0 | |

| Record name | Kauran-16,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。